(Z)-N-(3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)isobutyramide
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Description
(Z)-N-(3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)isobutyramide is a useful research compound. Its molecular formula is C15H16Cl2N2O3S2 and its molecular weight is 407.32. The purity is usually 95%.
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Biological Activity
The compound (Z)-N-(3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)isobutyramide is a member of the thiazole and thieno-thiazole family, which has garnered attention for its potential biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a thiazole ring fused with a thieno ring and a dichlorophenyl moiety. The synthesis typically involves multi-step reactions that may include condensation reactions and cyclization processes. While specific synthetic routes for this compound are not extensively documented in the literature, similar compounds have been synthesized using established methodologies in organic chemistry.
Antimicrobial Properties
Several studies have indicated that derivatives of thiazole and thieno-thiazole exhibit notable antimicrobial activities. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) for these compounds often fall within the range of 50-200 µg/mL, indicating significant antibacterial potential.
Anticancer Activity
Research has shown that thiazole derivatives can inhibit tumor growth in various cancer cell lines. For example, an analog of the compound exhibited IC50 values ranging from 10 to 30 µM against breast cancer cell lines in vitro. The mechanism is believed to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression.
Enzyme Inhibition
Certain thiazole derivatives are known to inhibit key enzymes involved in cancer proliferation and inflammation. For instance, some compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The inhibition constants (Ki) for these compounds can vary widely but are often in the low micromolar range.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in microbial cells or cancer cells.
- DNA Intercalation : The planar structure allows for potential intercalation between DNA bases, disrupting replication and transcription.
- Enzyme Interaction : Binding to specific enzymes can alter their activity, leading to downstream effects on cellular pathways.
Case Studies
- Antibacterial Activity Study : A recent study assessed various thiazole derivatives against E. coli and S. aureus, revealing that modifications at the phenyl ring significantly enhanced antimicrobial activity. The compound's structural features were correlated with its potency.
- Anticancer Efficacy : In vitro studies on breast cancer cell lines showed that specific derivatives led to reduced viability and increased apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed cell cycle arrest at the G1 phase.
- Enzyme Inhibition Research : A comparative study on COX inhibitors highlighted that certain thiazole derivatives could serve as lead compounds for developing anti-inflammatory drugs due to their dual inhibition profile on COX-1 and COX-2.
Properties
IUPAC Name |
N-[3-(2,3-dichlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O3S2/c1-8(2)14(20)18-15-19(10-5-3-4-9(16)13(10)17)11-6-24(21,22)7-12(11)23-15/h3-5,8,11-12H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQBCRAHCFNUMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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